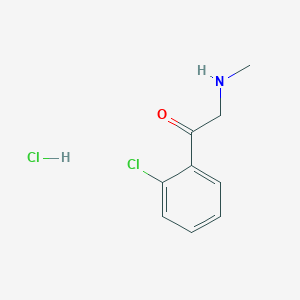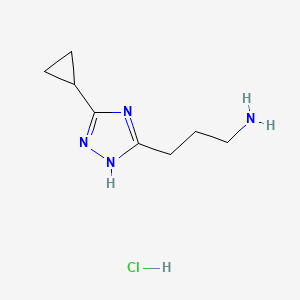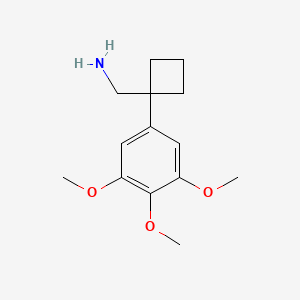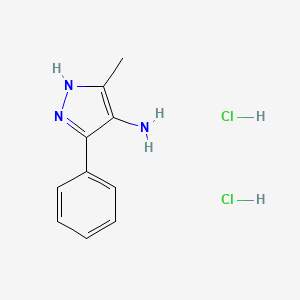
(S)-isopropyl 2-(((R)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((®-(全氟苯氧基)(苯氧基)磷酰基)氨基)丙酸异丙酯是一种复杂的 有机化合物,具有手性中心和独特的官能团组合。
准备方法
合成路线和反应条件
(S)-2-((®-(全氟苯氧基)(苯氧基)磷酰基)氨基)丙酸异丙酯的合成通常涉及 多个步骤,从容易获得的前体开始。关键步骤包括:
磷酰基的形成: 这涉及在受控条件下使酚衍生物与 氧氯化磷 (POCl3) 反应,形成磷酰基中间体。
全氟苯氧基的引入: 全氟苯氧基通过亲核取代反应引入, 其中磷酰基中间体在碱的存在下与全氟苯酚反应。
氨基的形成: 氨基通过与适当的胺(如异丙胺)在温和条件下 反应引入。
最终偶联: 最后一步涉及在碱性条件下将中间体与 (S)-2-溴丙酸酯偶联,形成所需的产物。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保 高产率和纯度。这可能包括使用连续流动反应器、先进的纯化技术 和严格的质量控制措施。
化学反应分析
反应类型
(S)-2-((®-(全氟苯氧基)(苯氧基)磷酰基)氨基)丙酸异丙酯可以进行各种 化学反应,包括:
氧化: 该化合物可以用强氧化剂(如高锰酸钾 (KMnO4) 或 三氧化铬 (CrO3))氧化。
还原: 还原可以用还原剂(如氢化铝锂 (LiAlH4) 或 硼氢化钠 (NaBH4))实现。
取代: 该化合物可以进行亲核取代反应,特别是在磷酰基上, 使用试剂如甲醇钠 (NaOMe) 或叔丁醇钾 (KOtBu)。
常见试剂和条件
氧化: KMnO4 在酸性介质中,CrO3 在乙酸中。
还原: LiAlH4 在无水乙醚中,NaBH4 在甲醇中。
取代: NaOMe 在甲醇中,KOtBu 在叔丁醇中。
主要产物
从这些反应中形成的主要产物取决于所用 的具体条件和试剂。例如,氧化可能生成羧酸,而还原可能 生成醇或胺。
科学研究应用
(S)-2-((®-(全氟苯氧基)(苯氧基)磷酰基)氨基)丙酸异丙酯在科学 研究中有多种应用:
生物学: 作为生物化学探针研究酶机制和蛋白质相互作用 的潜力。
医学: 由于其独特的结构特征和生物活性,探索其作为 候选药物的潜力。
工业: 由于其独特的化学性质,用于开发先进材料,如 聚合物和涂料。
作用机制
(S)-2-((®-(全氟苯氧基)(苯氧基)磷酰基)氨基)丙酸异丙酯的作用机制 涉及它与特定分子靶标(如酶或受体)的相互作用。磷酰基 可以与活性位点残基形成共价键,而全氟苯氧基可以通过疏水 相互作用增强结合亲和力。这种双重相互作用可以调节靶蛋白 的活性,导致各种生物学效应。
相似化合物的比较
类似化合物
三氟甲苯: 一种具有类似氟化芳烃结构的有机化合物, 用作溶剂和有机合成中的中间体.
3-(呋喃-2-基)丙酸乙酯: 一种具有类似酯官能团的化合物, 用作食品工业中的香料.
独特性
(S)-2-((®-(全氟苯氧基)(苯氧基)磷酰基)氨基)丙酸异丙酯由于其手性中心、 磷酰基和全氟苯氧基的组合而具有独特之处。这种独特的结构赋予其独特的化学和生物性质,使其在各种应用中具有价值。
属性
分子式 |
C18H17F5NO5P |
|---|---|
分子量 |
453.3 g/mol |
IUPAC 名称 |
propan-2-yl 2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C18H17F5NO5P/c1-9(2)27-18(25)10(3)24-30(26,28-11-7-5-4-6-8-11)29-17-15(22)13(20)12(19)14(21)16(17)23/h4-10H,1-3H3,(H,24,26)/t10?,30-/m1/s1 |
InChI 键 |
MIILDBHEJQLACD-ZNVDANPMSA-N |
手性 SMILES |
CC(C)OC(=O)C(C)N[P@@](=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F |
规范 SMILES |
CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-Hydroxy-4-[1-hydroxy-2-(propan-2-ylamino)butyl]phenyl] methanesulfonate](/img/structure/B11820509.png)







![2-{[(1-hydroxy-3-methylcyclohexyl)methyl]amino}-N-methylacetamide](/img/structure/B11820560.png)
![4-coumaroyl-CoA; (Acyl-CoA); [M+H]+](/img/structure/B11820565.png)
![4-[1-[Amino(ethyl)amino]ethyl]-2-methylphenol;dihydrochloride](/img/structure/B11820573.png)


![Ethyl 6-amino-2,3-dihydro-4H-thieno[2,3-b]thiopyran-5-carboxylate 1-oxide](/img/structure/B11820599.png)
